molecular formula C21H19N3O3S B4008219 N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide

N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide

Cat. No. B4008219
M. Wt: 393.5 g/mol
InChI Key: XWOHJFIZTZSQAC-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a significant class of compounds in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents among others. The introduction of specific functional groups can significantly impact their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with appropriate carboxylic acids or their derivatives. Advanced techniques include direct polycondensation reactions, as seen in the synthesis of polyamides containing pyridyl moieties from aromatic diamines and carboxyanilino compounds (Faghihi & Mozaffari, 2008)(Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These analyses reveal the conformation, configuration, and functional groups' orientation, crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and coupling reactions. The presence of electron-withdrawing or donating groups on the benzothiazole ring can significantly influence its reactivity. For instance, the introduction of a pyrrolidinyl group can enhance nucleophilicity, allowing for further functionalization (Shiina et al., 2008)(Shiina et al., 2008).

Scientific Research Applications

Molecular Interactions and Binding Analyses

Research on molecular interactions highlights the antagonist properties of related compounds with cannabinoid receptors. Studies using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have developed three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models suggest the significance of specific substituents in steric binding interactions with the receptor, proposing the importance of spatial orientation and electrostatic character in receptor binding (J. Shim et al., 2002).

Synthetic Methodologies

Synthetic methodologies provide efficient and general methods for the synthesis of derivatives involving compounds with similar structures. For instance, one study describes a three-component, one-pot synthesis approach for creating 1,8-naphthyridine and isoxazole derivatives, supported by theoretical calculations (Muge Guleli et al., 2019). Another research effort focuses on the synthesis of novel polyamides through direct polycondensation, highlighting the importance of specific moieties in achieving high yield and desirable polymer properties (K. Faghihi et al., 2008).

Biological Activities and Potential Applications

Research on biological activities includes the synthesis and evaluation of compounds for their cytotoxic properties against various cancer cell lines. One study reports on the growth inhibitory properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity with IC(50) values in the nanomolar range for certain derivatives (L. Deady et al., 2003). Another example is the development of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity and potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-4-6-15(10-13(12)2)23(3)20(27)14-5-7-16-17(11-14)28-21(22-16)24-18(25)8-9-19(24)26/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHJFIZTZSQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
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N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide

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